molecular formula C11H12FNO B6188455 (1s,3s)-3-fluoro-N-phenylcyclobutane-1-carboxamide CAS No. 2648938-98-9

(1s,3s)-3-fluoro-N-phenylcyclobutane-1-carboxamide

Cat. No.: B6188455
CAS No.: 2648938-98-9
M. Wt: 193.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-Fluoro-N-phenylcyclobutane-1-carboxamide is an organic compound characterized by a cyclobutane ring substituted with a fluorine atom and a phenylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Phenylcarboxamide Group: The phenylcarboxamide group is attached through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.

    Oxidation and Reduction: The cyclobutane ring and the phenylcarboxamide group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; common products include substituted cyclobutane derivatives.

    Oxidation: Oxidation can yield cyclobutanones or carboxylic acids.

    Reduction: Reduction can produce cyclobutanols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

(1S,3S)-3-Fluoro-N-phenylcyclobutane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (1S,3S)-3-fluoro-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its target. The cyclobutane ring provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets. The phenylcarboxamide group can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-Chloro-N-phenylcyclobutane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    (1S,3S)-3-Bromo-N-phenylcyclobutane-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    (1S,3S)-3-Iodo-N-phenylcyclobutane-1-carboxamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1S,3S)-3-fluoro-N-phenylcyclobutane-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy in medicinal applications .

Properties

CAS No.

2648938-98-9

Molecular Formula

C11H12FNO

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.